molecular formula C21H21NO4 B557636 (r)-1-Fmoc-piperidine-3-carboxylic acid CAS No. 193693-67-3

(r)-1-Fmoc-piperidine-3-carboxylic acid

Cat. No. B557636
M. Wt: 351,41 g/mole
InChI Key: FINXGQXNIBNREL-CQSZACIVSA-N
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Description

Fmoc-piperidine-3-carboxylic acid is a type of compound known as an amino acid derivative. These compounds are typically used in peptide synthesis, a process where amino acids are linked together to form peptides or proteins . The “Fmoc” part of the name refers to the fluorenylmethyloxycarbonyl group, which is a protective group commonly used in peptide synthesis .


Molecular Structure Analysis

Amino acid derivatives like Fmoc-piperidine-3-carboxylic acid have a specific molecular structure that includes an amino group (NH2), a carboxyl group (COOH), and a side chain. The side chain can vary greatly between different amino acids and can influence the properties and reactivity of the amino acid .


Chemical Reactions Analysis

Amino acid derivatives are often used in peptide synthesis, where they react with other amino acids to form peptides. This reaction typically involves the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another .


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can vary greatly depending on their specific structure. Factors that can influence these properties include the nature of the side chain and the presence of any protective groups .

Scientific Research Applications

Nonlinear Optical Chromophore Synthesis

(R)-1-Fmoc-piperidine-3-carboxylic acid is used in the synthesis of nonlinear optical (NLO) chromophores, as part of a protected ω-secondary amino carboxylic acid monomer. This process involves selective deprotection and coupling to create oligomers with potential applications in optoelectronic devices (Huang, Zhang, Dalton, & Weber, 2000).

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, particularly in creating cyclic peptides. It allows for the formation of a C-terminal thioacid, which is crucial for cyclization into cyclic peptides, demonstrating its importance in advancing peptidomimetic chemistry (Sasaki & Crich, 2010).

Solid Phase Peptide Synthesis

It is instrumental in solid-phase peptide synthesis, where its deprotection capabilities are utilized. The Fmoc group of (R)-1-Fmoc-piperidine-3-carboxylic acid can be cleaved by mild bases like piperidine, enhancing the efficiency of peptide synthesis (Chang & Meienhofer, 2009).

Enhancing Peptide Synthesis Purity

The compound is also significant in improving the purity of synthesized peptides. For instance, its use in synthesizing oxytocin via solid-phase peptide synthesis resulted in high bioactivity and purity of the final peptide (Sun, Tang, Huang, & Hu, 2017).

Miscellaneous Applications

Moreover, (R)-1-Fmoc-piperidine-3-carboxylic acid is used in various other synthesis processes, like in the formation of diastereomeric complexes for structural and spectroscopic studies (Bartoszak-Adamska, Dega-Szafran, Jaskólski, & Szafran, 2011), and in creating environmentally friendly protocols for peptide synthesis (Přibylka, Krchňák, & Schütznerová, 2020).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety and handling .

Future Directions

The field of peptide synthesis, which often involves the use of amino acid derivatives, is a rapidly evolving area of research. Future directions could involve the development of new synthesis methods, the design of new amino acid derivatives, and the exploration of new applications for these compounds .

properties

IUPAC Name

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXGQXNIBNREL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589228
Record name (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-Fmoc-piperidine-3-carboxylic acid

CAS RN

193693-67-3
Record name (3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
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